molecular formula C16H15N3O4S2 B2744165 N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 865545-81-9

N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2744165
CAS RN: 865545-81-9
M. Wt: 377.43
InChI Key: NUEIRRIOMRGKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-cyanothiophen-2-yl)benzamide” is a chemical compound with the molecular formula C12H8N2OS .


Molecular Structure Analysis

The molecular structure of “N-(3-cyanothiophen-2-yl)benzamide” is represented by the formula C12H8N2OS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyanothiophen-2-yl)benzamide” are not fully known. The molecular weight is 228.27000 .

Scientific Research Applications

Antifungal Applications

Research by Zhou Weiqun et al. (2005) on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with morpholinothiocarbonyl benzamide structures, demonstrated antifungal activity against pathogens responsible for plant diseases. These findings suggest potential applications in developing antifungal agents (Zhou Weiqun et al., 2005).

Material Science

Y. Imai et al. (1984) synthesized novel polyimides from diamines and aromatic tetracarboxylic dianhydrides, indicating the utility of similar chemical structures in creating materials with desirable properties such as solubility, thermal stability, and flexibility. This research implies that N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide could be investigated for its potential in material science applications (Y. Imai et al., 1984).

Catalytic and Antibacterial Activity

S. Jhaumeer-Laulloo et al. (2004) explored the synthesis, catalytic, and antibacterial activity of ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides], showing that compounds with benzamide groups can serve as effective catalysts and possess antibacterial properties. This suggests potential research applications of N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide in catalysis and as antibacterial agents (S. Jhaumeer-Laulloo et al., 2004).

Colorimetric Sensing

E. A. Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their application in colorimetric sensing of fluoride ions. This indicates the potential of structurally similar compounds, like N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide, in developing sensors for environmental and analytical purposes (E. A. Younes et al., 2020).

Coordination Compounds

N. Kariaka et al. (2014) studied the synthesis and spectral studies of lanthanides coordination compounds based on N-(diphenylphosphoryl)benzamide. The research highlights the use of benzamide derivatives in creating coordination compounds with potential applications in luminescence and materials chemistry (N. Kariaka et al., 2014).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c17-11-13-5-10-24-16(13)18-15(20)12-1-3-14(4-2-12)25(21,22)19-6-8-23-9-7-19/h1-5,10H,6-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEIRRIOMRGKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-(morpholinosulfonyl)benzamide

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